Cas no 667437-25-4 (5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde)
![5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde structure](https://ja.kuujia.com/scimg/cas/667437-25-4x500.png)
5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-((3-fluorobenzyl)oxy)benzaldehyde
- 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde
- AC1MYPPO
- ALBB-001253
- BBL014005
- CTK5C5158
- MolPort-000-889-731
- SBB030159
- 5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde
- VS-04103
- AKOS000294798
- 667437-25-4
- MFCD03422430
- DTXSID40397481
- CS-0314631
-
- MDL: MFCD03422430
- インチ: InChI=1S/C14H10ClFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2
- InChIKey: IRZBCKWHYJXVGO-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)F)COC2=CC=C(C=C2C=O)Cl
計算された属性
- せいみつぶんしりょう: 264.0354
- どういたいしつりょう: 264.035
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3A^2
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 密度みつど: 1.31
- ふってん: 382.5°C at 760 mmHg
- フラッシュポイント: 158.4°C
- 屈折率: 1.599
- PSA: 26.3
- LogP: 3.87060
5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C386975-100mg |
5-Chloro-2-[(3-Fluorobenzyl)Oxy]Benzaldehyde |
667437-25-4 | 100mg |
$ 50.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1255694-1g |
5-CHLORO-2-[(3-FLUOROBENZYL)OXY]BENZALDEHYDE |
667437-25-4 | 95% | 1g |
$185 | 2024-06-06 | |
TRC | C386975-500mg |
5-Chloro-2-[(3-Fluorobenzyl)Oxy]Benzaldehyde |
667437-25-4 | 500mg |
$ 210.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1255694-5g |
5-CHLORO-2-[(3-FLUOROBENZYL)OXY]BENZALDEHYDE |
667437-25-4 | 95% | 5g |
$650 | 2024-06-06 | |
abcr | AB214600-1g |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde, 95%; . |
667437-25-4 | 95% | 1g |
€230.10 | 2025-02-21 | |
1PlusChem | 1P00FDO5-1g |
5-CHLORO-2-[(3-FLUOROBENZYL)OXY]BENZALDEHYDE |
667437-25-4 | 95% | 1g |
$135.00 | 2025-02-27 | |
abcr | AB214600-5g |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde, 95%; . |
667437-25-4 | 95% | 5g |
€749.60 | 2025-02-21 | |
1PlusChem | 1P00FDO5-5g |
5-CHLORO-2-[(3-FLUOROBENZYL)OXY]BENZALDEHYDE |
667437-25-4 | 95% | 5g |
$509.00 | 2025-02-27 | |
A2B Chem LLC | AH16757-1g |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde |
667437-25-4 | 95% | 1g |
$118.00 | 2024-04-19 | |
Ambeed | A371685-1g |
5-Chloro-2-((3-fluorobenzyl)oxy)benzaldehyde |
667437-25-4 | 98+% | 1g |
$101.0 | 2024-08-02 |
5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehydeに関する追加情報
Research Briefing on 5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde (CAS: 667437-25-4) in Chemical Biology and Pharmaceutical Applications
5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde (CAS: 667437-25-4) is a synthetic aromatic aldehyde derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its chloro- and fluoro-substituted benzaldehyde structure, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key precursor in synthesizing novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde to develop a series of potent and selective BTK inhibitors with improved pharmacokinetic properties. The electron-withdrawing effects of the chloro and fluoro substituents were found to enhance binding affinity to the BTK active site while maintaining metabolic stability.
In antimicrobial research, a 2024 publication in Bioorganic & Medicinal Chemistry Letters reported the compound's utility in creating novel benzimidazole derivatives with broad-spectrum activity against drug-resistant bacterial strains. The unique substitution pattern of 5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde contributed to enhanced membrane permeability and target engagement, addressing critical challenges in antibiotic development.
Recent synthetic methodology developments have also focused on 667437-25-4. A 2023 Organic Process Research & Development article described an optimized large-scale synthesis route using continuous flow chemistry, achieving 85% yield with excellent purity (>99%). This advancement addresses previous scalability challenges and supports potential commercial applications of this intermediate.
Structural-activity relationship (SAR) studies involving this compound have revealed interesting insights. The 3-fluorobenzyloxy moiety appears to confer optimal spatial orientation for target binding in various enzyme systems, while the aldehyde group serves as a convenient handle for further derivatization. These features make 5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde particularly valuable in fragment-based drug discovery approaches.
Ongoing research, as presented at the 2024 American Chemical Society National Meeting, explores the compound's potential in targeted protein degradation (PROTACs) and covalent inhibitor design. Preliminary results suggest that derivatives of 667437-25-4 can effectively engage E3 ligases while maintaining selectivity profiles, opening new avenues in cancer therapeutics.
From a safety and toxicology perspective, recent in vitro ADME studies indicate favorable metabolic stability for this scaffold, with moderate hepatic clearance and minimal CYP450 inhibition. These properties, combined with its synthetic versatility, position 5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde as a promising building block for future pharmaceutical development.
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